4-benzoyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
The compound “4-benzoyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of benzamides can be performed through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis
The molecular structure of a compound similar to the one you’re asking about, 2-{4-[3-(2,5-dimethylphenyl)-3-methylcyclobutyl]thiazol-2-yl}isoindoline-1,3-dione, was characterized by IR-NMR spectroscopy and single-crystal X-ray diffraction .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. For example, the properties of N-Methylbenzamide, a related compound, include a molecular weight of 135.16, a boiling point of 167 °C/11 mmHg, and a melting point of 76-78 °C .Scientific Research Applications
Anticancer Properties
A series of compounds closely related to 4-benzoyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide have been synthesized and evaluated for their anticancer activity. For example, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).
Antifungal Activity
Related compounds, such as variously substituted N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides, have been synthesized and tested for their antifungal properties. These compounds exhibited low to moderate antifungal activity, indicating the potential of thiazole derivatives in antifungal research (Saeed et al., 2008).
Synthesis and Chemical Properties
The structural and chemical properties of benzamide derivatives, including those similar to this compound, have been extensively studied. For instance, microwave-assisted synthesis methods have been developed for Schiff’s bases containing thiadiazole scaffolds and benzamide groups, which are known for their biological properties. These studies provide insight into efficient synthesis methods and the chemical behavior of such compounds (Tiwari et al., 2017).
Antimicrobial Properties
Thiazole derivatives have been synthesized and confirmed to exhibit antimicrobial activity. The study of thiazole and its derivatives, including compounds structurally related to this compound, highlights the antimicrobial potential of such compounds. These findings suggest the relevance of thiazole derivatives in developing new antimicrobial agents (Chawla, 2016).
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the growth of bacteria, fungi, and viruses, while others have been found to have cytotoxic effects on tumor cells .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the synthesis of essential proteins in bacteria, fungi, and viruses, thereby inhibiting their growth .
Pharmacokinetics
Thiazole derivatives are generally known to have good bioavailability due to their ability to cross biological membranes .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Safety and Hazards
Properties
IUPAC Name |
4-benzoyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2S/c1-16-8-9-17(2)21(14-16)22-15-30-25(26-22)27-24(29)20-12-10-19(11-13-20)23(28)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDHNCJKLGDDTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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